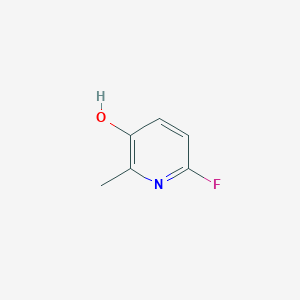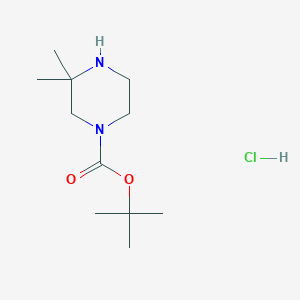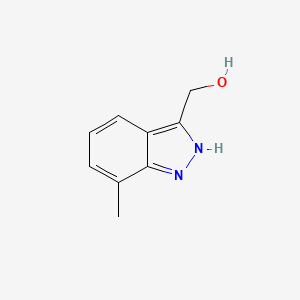
2-Fluoro-5-metoxi-3-metilpiridina
Descripción general
Descripción
2-Fluoro-5-methoxy-3-methylpyridine is a chemical compound with the molecular formula C7H8FNO . It is used in various chemical reactions and has a molecular weight of 141.15 .
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-methoxy-3-methylpyridine is 1S/C7H8FNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 . This indicates the presence of seven carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom in the molecule.Physical and Chemical Properties Analysis
2-Fluoro-5-methoxy-3-methylpyridine is a liquid at room temperature . The storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación
Farmacología
En farmacología, 2-Fluoro-5-metoxi-3-metilpiridina se utiliza como un bloque de construcción para la síntesis de varios compuestos farmacéuticos. Su núcleo de piridina fluorado a menudo se incorpora a las moléculas debido a su capacidad para modular la actividad biológica y mejorar la estabilidad metabólica .
Ciencia de los Materiales
Este compuesto juega un papel en la ciencia de los materiales, particularmente en el desarrollo de materiales electrónicos orgánicos. Sus propiedades electrónicas se pueden aprovechar para crear componentes para diodos emisores de luz orgánicos (OLED) y otros dispositivos semiconductores .
Síntesis Química
This compound: es un intermedio valioso en la síntesis química. Se utiliza en reacciones de acoplamiento de Suzuki-Miyaura, que son fundamentales para crear moléculas orgánicas complejas, incluidos polímeros y productos químicos finos .
Bioquímica
En bioquímica, este compuesto se utiliza para estudiar las interacciones de las enzimas con los sustratos. El átomo de flúor puede actuar como una sonda en la espectroscopia de RMN ^19F, proporcionando información sobre los sitios de unión de las enzimas y los cambios conformacionales .
Ciencia Ambiental
Los científicos ambientales utilizan This compound para comprender el destino ambiental de los compuestos orgánicos fluorados. Sus productos de degradación y la interacción con las matrices ambientales son áreas de investigación activa .
Química Analítica
Los químicos analíticos emplean This compound como estándar o reactivo en cromatografía y espectrometría de masas. Ayuda en la cuantificación e identificación de mezclas complejas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-Fluoro-5-methoxy-3-methylpyridine is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction is likely as a reagent, contributing to the formation of new carbon-carbon bonds .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, 2-Fluoro-5-methoxy-3-methylpyridine, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Fluoro-5-methoxy-3-methylpyridine . This reaction is crucial for the formation of carbon-carbon bonds, which are fundamental to organic chemistry and biochemistry . The downstream effects of this reaction include the synthesis of complex organic compounds .
Result of Action
The result of the action of 2-Fluoro-5-methoxy-3-methylpyridine in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-5-methoxy-3-methylpyridine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating various cellular processes . The interaction between 2-Fluoro-5-methoxy-3-methylpyridine and p38α MAPK involves binding to the enzyme’s active site, potentially inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
2-Fluoro-5-methoxy-3-methylpyridine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving p38α MAPK. This compound can modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), which are crucial in inflammatory responses . Additionally, 2-Fluoro-5-methoxy-3-methylpyridine may impact gene expression and cellular metabolism by altering the activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of 2-Fluoro-5-methoxy-3-methylpyridine involves its binding interactions with biomolecules, particularly enzymes like p38α MAPK. By binding to the active site of this kinase, the compound can inhibit its activity, leading to a reduction in the phosphorylation of downstream targets. This inhibition can result in decreased production of pro-inflammatory cytokines and modulation of other cellular processes . Additionally, 2-Fluoro-5-methoxy-3-methylpyridine may influence gene expression by affecting transcription factors regulated by p38α MAPK.
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-methoxy-3-methylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit p38α MAPK activity, leading to reduced inflammation and modulation of cellular processes . At higher doses, 2-Fluoro-5-methoxy-3-methylpyridine may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects and dose-dependent responses should be carefully evaluated in preclinical studies.
Metabolic Pathways
2-Fluoro-5-methoxy-3-methylpyridine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, 2-Fluoro-5-methoxy-3-methylpyridine may affect metabolic flux and alter the levels of certain metabolites.
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-methoxy-3-methylpyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 2-Fluoro-5-methoxy-3-methylpyridine is crucial for determining its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Fluoro-5-methoxy-3-methylpyridine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-Fluoro-5-methoxy-3-methylpyridine may localize to the cytoplasm or nucleus, where it can interact with key signaling molecules and transcription factors. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-fluoro-5-methoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDPDKIFMYOXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)





![3-(Furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446452.png)
![(S)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B1446453.png)

